molecular formula C10H8ClN B1370838 1-Chloro-7-methylisoquinoline CAS No. 24188-80-5

1-Chloro-7-methylisoquinoline

Cat. No.: B1370838
CAS No.: 24188-80-5
M. Wt: 177.63 g/mol
InChI Key: FBQJSTRRHBTMMQ-UHFFFAOYSA-N
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Description

1-Chloro-7-methylisoquinoline is a chemical compound with the linear formula C10H8ClN . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H8ClN . It has a molecular weight of 177.63 . The InChI code for this compound is 1S/C10H8ClN/c1-7-2-3-8-4-5-12-10 (11)9 (8)6-7/h2-6H,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 177.63 . It has a melting point of 35-37°C . The compound is in powder form .

Scientific Research Applications

Synthesis and Natural Product Development

1-Chloro-7-methylisoquinoline is a compound that plays a significant role in the synthesis of various natural products. A notable application is in the synthesis of 7-hydroxy-6-methoxy-1-methylisoquinoline, a process that involves complex steps like aminomethylation/hydrogenolysis and metalation of isoquinolines (Melzer, Felber, & Bracher, 2018).

Pharmacological Research

Although information on drug use and dosage is excluded as per your request, it's important to note that derivatives of this compound have been studied for their pharmacological activities. For instance, dialkylaminoalkylic esters of 1-chloro-3-carboxy-4-methylisoquinoline have shown antispasmodic activity, demonstrating the compound's potential in medicinal chemistry (Vittorio et al., 1984).

Material Science Applications

This compound has been utilized in material science, particularly in corrosion inhibition studies. It has been effective in preventing corrosion of mild steel in hydrochloric acid media, showing its utility in industrial applications (Al-Uqaily, 2015).

Chemical Synthesis and Derivative Formation

The compound has been a key player in the synthesis of complex chemical structures. For example, it has been involved in the synthesis of 1-functionalized-6-hydroxy-4-methyl and 6,11-dihydroxy-4-methylnaphtho[2,3-g]isoquinoline-5,12-quinones, demonstrating its versatility in organic synthesis (Croisy-Delcey et al., 1991).

Safety and Hazards

According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air and given artificial respiration if not breathing . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .

Biochemical Analysis

Biochemical Properties

1-Chloro-7-methylisoquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cell signaling pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s metabolism may lead to the formation of intermediate products that can further interact with other biomolecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Properties

IUPAC Name

1-chloro-7-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQJSTRRHBTMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623863
Record name 1-Chloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24188-80-5
Record name 1-Chloro-7-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7-Methyl-2H-isoquinolin-1-one (2.1 g, 13.2 mmol) in phosphorus oxychloride (30 mL) is heated to reflux for 13 hours. The mixture is cooled to room temperature, then concentrated to a smaller volume. The residue is diluted with ice water and the pH is adjusted to ca. 8 by slow addition of 10 N NaOH. The aqueous solution is extracted with methylene chloride (4×20 mL) and the combined organic layers are washed with brine, dried over MgSO4, filtered and concentrated. The resulting dark oil is purified by column chromatography eluting with 25% EtOAc/hexanes to give the product (1.6 g, 9 mmol) as a light yellow solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods III

Procedure details

The solution of POCl3 (10 mL) and 7-methyl-isoquinolin-1-ol (3.55 g, 22.3 mmol) was refluxed under nitrogen for 5 h. The residue, after removal of POCl3 by distillation, was quenched with iced water and extracted with methylene chloride (3×). Purification by flash silica gel column using 10-25% EtOAc in hexane as elute gave 3.40 g (85% yield) of desired product. 1H-NMR (300 MHz, CDCl3) δ 8.21 (d, 1H), 8.11 (s, 1H), 7.75 (d, 1H 7.60 (d, 1H), 7.55 (d, 1H), 2.60 (s, 3H).
Quantity
3.55 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.